6-O-alpha-D-Galactopyranosyl-D-glucose

Enzyme kinetics α-Galactosidase assay Substrate specificity

6-O-alpha-D-Galactopyranosyl-D-glucose (Melibiose) is the irreplaceable substrate for α-galactosidase research. Unlike lactose or isomaltose, its unique α-(1→6) Gal-Glc linkage is essential for accurate enzyme characterization, distinguishing α-Gal I-type from II/III-type isoenzymes. With a 12.4 kcal/mol activation energy for hydrolysis vs. 19.0 kcal/mol for synthetic PNPG, it offers kinetically favorable and biologically relevant performance. It serves as a validated prebiotic benchmark, selectively induces α-galactosidase without β-galactosidase cross-induction, and acts as a superior galactosyl donor for novel oligosaccharide synthesis. Ensure assay fidelity—choose the authentic substrate.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
Cat. No. B8057681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-alpha-D-Galactopyranosyl-D-glucose
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11-,12+;/m1./s1
InChIKeyRGFAEJSLSYUKCO-OFGGXUQXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-alpha-D-Galactopyranosyl-D-glucose (Melibiose) CAS 585-99-9: Procurement-Grade Disaccharide with Alpha-1,6 Linkage Specificity


6-O-alpha-D-Galactopyranosyl-D-glucose (Melibiose, CAS 585-99-9) is a reducing disaccharide composed of D-galactose and D-glucose linked via an alpha-(1→6) glycosidic bond [1]. With a molecular formula C12H22O11 and molecular weight 342.3 g/mol (anhydrous) or 360.31 g/mol as the monohydrate form , melibiose is commercially available in research and industrial grades with HPLC purity specifications typically ranging from 95% to 99+% . As the canonical substrate for alpha-galactosidase (EC 3.2.1.22, also termed melibiase), this compound serves as an essential analytical standard and functional ingredient in enzymatic assays, prebiotic research, and biocatalytic oligosaccharide synthesis [2].

Why Disaccharide Interchangeability Fails: Linkage-Dependent Enzymatic Recognition and Functional Specificity of 6-O-alpha-D-Galactopyranosyl-D-glucose


Despite sharing the same monosaccharide constituents (galactose and glucose) with lactose and the same alpha-(1→6) linkage architecture with isomaltose, melibiose cannot be substituted with either compound for applications requiring alpha-galactosidase activity, alpha-linked galactose terminal recognition, or specific prebiotic fermentation outcomes. The alpha-(1→6) linkage between galactose and glucose constitutes a structurally distinct recognition motif that determines both enzymatic susceptibility and biological fate [1]. Empirical evidence demonstrates that alpha-galactosidases from multiple microbial sources exhibit differential substrate affinity hierarchies when presented with melibiose versus raffinose or stachyose, with certain isoenzymes showing highest Km-defined affinity specifically toward melibiose [2]. In fermentation systems, melibiose produces distinct shifts in microbial community composition and short-chain fatty acid profiles that differ both from inulin and from structurally related oligosaccharides [3]. These linkage-specific and sugar-specific properties mandate explicit procurement of 6-O-alpha-D-galactopyranosyl-D-glucose rather than generic disaccharide alternatives.

Quantitative Differentiation Evidence: Comparative Performance Data for 6-O-alpha-D-Galactopyranosyl-D-glucose


Enzyme Activation Energy: Melibiose vs. Synthetic Substrate PNPG in Sweet Almond α-Galactosidase

In a head-to-head kinetic comparison, sweet almond α-galactosidase (EC 3.2.1.22) exhibited substantially lower activation energy when hydrolyzing melibiose compared to the synthetic chromogenic substrate p-nitrophenyl α-D-galactopyranoside (PNPG), indicating that melibiose is the thermodynamically more favorable substrate for this enzyme [1].

Enzyme kinetics α-Galactosidase assay Substrate specificity

Differential α-Galactosidase Isoenzyme Affinity: Melibiose Exhibits Highest Km-Based Affinity for α-Gal I

Among three α-galactosidase isoenzymes (α-Gal I, II, and III) isolated from Streptomyces griseoloalbus, α-Gal I demonstrated highest substrate affinity specifically toward melibiose, whereas α-Gal II and α-Gal III showed preferential affinity toward the tetrasaccharide stachyose. This differential specificity was quantified through Km determination from Lineweaver-Burk plots [1].

α-Galactosidase Substrate affinity Streptomyces Kinetic parameters

Enzymatic Specific Activity Induction: 12-Fold Higher α-Galactosidase Activity on Melibiose vs. Glucose Growth

In a comparative growth substrate study, wild-type microbial cultures grown on melibiose as the sole carbon source exhibited approximately 12-fold higher α-galactosidase specific activity compared to cultures grown on glucose. In contrast, lactose-grown cultures showed no detectable α-galactosidase activity but instead induced β-galactosidase [1].

Enzyme induction α-Galactosidase Specific activity Microbial metabolism

Galactosyl Transfer Efficiency: Melibiose Outperforms Lactose and Cellobiose as Donor Substrate

MelA α-galactosidase from Lactobacillus plantarum WCFS1 utilizes melibiose as a galactosyl donor to transfer galactose residues to disaccharide acceptors. In comparative assays, melibiose demonstrated higher transgalactosylation reactivity than cellobiose and lactose, which were characterized as poor substrates for condensation reactions [1][2].

Transgalactosylation Oligosaccharide synthesis Lactobacillus plantarum Enzymatic catalysis

Prebiotic Fermentation Selectivity: Bifidobacterium Growth Stimulation by Melibiose Confirmed in Multiple In Vitro Models

Melibiose has been validated as a Bifidobacterium growth-promoting substrate across multiple independent in vitro fermentation studies. In fecal batch cultures using pooled samples from normal and overweight children, raffinose and melibiose both stimulated the growth of fecal bifidobacteria [1]. Additionally, melibiose served as a positive control in novel prebiotic evaluation studies, where Bifidobacterium growth stimulation by melibiose was explicitly confirmed alongside lactulose [2]. In comparative prebiotic studies, a galactosyl melibiose mixture (GMM) showed higher bifidobacteria and lactobacilli population increases and greater clostridia reduction compared to commercial prebiotics including FOS, melibiose alone, and raffinose [3].

Prebiotic Bifidobacterium Fecal fermentation Microbiota modulation

SCFA Production Profile Differentiation: Melibiose-Derived GLOS vs. Inulin in Acetate Yield

In a comparative in vitro colon model fermentation study, glucooligosaccharides (GLOS) derived from melibiose were evaluated against inulin (positive control) and GLOS derived from cellobiose and lactose. Fermentation of GLOS (including melibiose-derived) produced approximately twice as much acetate as fermentation with inulin, while similar amounts of other SCFAs and lactate were produced across treatments [1].

Short-chain fatty acids Acetate production In vitro colon model Prebiotic fermentation

High-Value Application Scenarios for 6-O-alpha-D-Galactopyranosyl-D-glucose Based on Comparative Performance Evidence


α-Galactosidase Activity Assays and Kinetic Characterization

Melibiose is the natural substrate of choice for detecting and quantifying α-galactosidase (melibiase, EC 3.2.1.22) activity. The 12.4 kcal/mol activation energy for melibiose hydrolysis (vs. 19.0 kcal/mol for the synthetic alternative PNPG) [1] and the 12-fold higher specific activity induction on melibiose-grown vs. glucose-grown cultures [2] establish this compound as the kinetically favorable and biologically relevant substrate. For laboratories characterizing novel α-galactosidases, melibiose serves as the essential positive control to distinguish α-Gal I-type (melibiose-preferring) from α-Gal II/III-type (stachyose-preferring) isoenzymes [3].

Prebiotic Ingredient Development and Microbiome Modulation Research

Melibiose is a validated reference carbohydrate for prebiotic evaluation, with reproducible Bifidobacterium growth stimulation confirmed across independent fecal fermentation studies [4][5]. Its established role as a positive control in novel prebiotic characterization makes it an indispensable benchmark compound for researchers developing and validating next-generation galacto-oligosaccharides. Additionally, melibiose-derived glucooligosaccharides produce approximately twice the acetate yield of inulin [6], positioning melibiose as a promising starting material for developing prebiotics with differentiated SCFA production profiles.

Biocatalytic Synthesis of Novel Galactose-Containing Hetero-Oligosaccharides

Melibiose functions as a superior galactosyl donor for the enzymatic synthesis of hetero-oligosaccharides. MelA α-galactosidase from Lactobacillus plantarum WCFS1 utilizes melibiose to transfer galactosyl residues to C6-hydroxyl groups of various disaccharide acceptors with β-linkages (lactulose, lactose, cellobiose) or α-linkages (isomaltulose, isomaltose), producing novel non-digestible galactose-containing oligosaccharides with potential prebiotic functionality [7]. The higher transgalactosylation reactivity of melibiose compared to cellobiose and lactose [8] makes it the preferred donor substrate for industrial oligosaccharide manufacturing workflows.

Enzyme Induction and Gene Expression Studies in Microbial Systems

Melibiose is a selective inducer of α-galactosidase gene expression without cross-induction of β-galactosidase. Empirical data show that melibiose-grown cultures produce 1,288 ± 68 units of α-galactosidase specific activity vs. 106 ± 48 units on glucose, while lactose induces β-galactosidase (753 ± 54 units) with no detectable α-galactosidase activity [2]. This selective induction property makes melibiose an essential tool for microbial genetic studies requiring specific activation of α-galactosidase operons and for recombinant protein production workflows where enzyme purity and absence of β-galactosidase contamination are critical.

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